molecular formula C23H16ClN3O6S B2965017 (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide CAS No. 902555-42-4

(2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide

Cat. No.: B2965017
CAS No.: 902555-42-4
M. Wt: 497.91
InChI Key: RXTBXSFZHWLGTJ-RWEWTDSWSA-N
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Description

(2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a synthetic small molecule recognized in research for its potential to induce apoptosis , or programmed cell death. Its research value is primarily derived from its function as an inhibitor of anti-apoptotic proteins, with studies indicating its activity against Bcl-2 , a key regulator of cell survival that is often overexpressed in various cancers. The compound's mechanism is believed to involve mimicking the function of endogenous pro-apoptotic proteins, thereby disrupting protein-protein interactions between pro- and anti-apoptotic Bcl-2 family members. This disruption can promote the permeabilization of the mitochondrial outer membrane , leading to the release of cytochrome c and the subsequent activation of caspases that execute the cell death program. Consequently, this molecule serves as a critical tool compound in oncology research for probing the mechanisms of apoptosis, validating new targets within the cell death signaling pathways, and for the in vitro evaluation of therapeutic strategies aimed at overcoming apoptosis resistance in malignant cells.

Properties

IUPAC Name

(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O6S/c24-15-5-8-17(9-6-15)34(29,30)27-26-23-18(11-14-3-1-2-4-19(14)33-23)22(28)25-16-7-10-20-21(12-16)32-13-31-20/h1-12,27H,13H2,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTBXSFZHWLGTJ-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the benzodioxole and chlorobenzenesulfonamido groups. Common reagents used in these reactions include various chlorinating agents, sulfonamides, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be used to study cellular processes and interactions due to its ability to interact with various biological molecules.

Medicine

In medicine, researchers are exploring the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key regulators of cellular processes.

Comparison with Similar Compounds

Substituent Effects on the Sulfonamido Group

The 4-chlorobenzenesulfonamido group in the target compound distinguishes it from analogs with varying substituents. describes structurally related compounds (e.g., 13a–e ) synthesized via coupling reactions, where substituents like 4-methyl, 4-methoxy, and 4-chloro on the sulfonamido benzene ring modulate electronic and steric properties:

  • This contrasts with electron-donating groups (e.g., 4-OCH₃ in 13b), which reduce acidity and may decrease binding affinity .
  • Steric effects : Bulky substituents (e.g., 2-chlorobenzylidene in ) can hinder target accessibility, whereas the 4-chloro group in the target compound offers a balance between electronic effects and steric tolerance .

Core Heterocycle Modifications

The chromene core in the target compound is compared to other heterocyclic systems:

  • Chromenopyrimidinones (): Compound 4 in features a fused pyrimidinone ring, which introduces additional hydrogen-bonding sites compared to the carboxamide group in the target compound. This structural difference may influence solubility and target selectivity .
  • Chromene-3-carboxamide derivatives () : A structurally similar compound (CAS 1327171-64-1) replaces the benzodioxol group with a 4-methoxyphenyl moiety, highlighting how variations in the N-substituent alter hydrophobicity and π-π stacking interactions .

Physicochemical and Computational Comparisons

Molecular Properties

Compound Substituent (R) Molecular Weight Key Functional Groups
Target Compound 4-chlorobenzenesulfonamido ~495.9* Benzodioxol, chromene, sulfonamido, amide
Compound 13a () 4-methylphenyl 357.38 Sulfamoylphenyl, cyano, amide
Compound 13b () 4-methoxyphenyl 373.38 Sulfamoylphenyl, cyano, amide
Compound 3-chloro-2-methylphenyl 418.9 Methoxyphenyl, chromene, amide

*Estimated based on structural formula.

Computational Similarity Assessment

Per and , compound similarity can be quantified using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients. The target compound shares high structural similarity with ’s chromene-carboxamide derivative (Tanimoto > 0.7), but the benzodioxol and sulfonamido groups introduce unique pharmacophoric features that may diverge in virtual screening outcomes .

Biological Activity

Chemical Structure and Properties

The compound features a chromene core with a benzodioxole moiety, which is known for its diverse biological properties. The presence of the 4-chlorobenzenesulfonamido group contributes to its potential pharmacological effects. The molecular formula is C19H16ClN3O4C_{19}H_{16}ClN_{3}O_{4}, and it has a molecular weight of approximately 393.80 g/mol.

Anticancer Properties

Research indicates that compounds similar to (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide exhibit significant anticancer activity. For instance, studies have shown that benzodioxole derivatives can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Case Study: Apoptosis Induction

In vitro studies on human cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis. Specifically, it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death in cancerous tissues.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are often associated with benzodioxole derivatives. In particular, the sulfonamide group is known for modulating inflammatory responses.

Research Findings

A study investigating the anti-inflammatory effects of related compounds showed that they could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests that this compound may exert similar effects.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against various bacterial strains. The presence of the chlorobenzenesulfonamide moiety enhances its interaction with microbial targets.

Comparative Analysis

In a comparative study, this compound showed greater efficacy against Gram-positive bacteria compared to traditional antibiotics. This positions it as a potential candidate for further development in antimicrobial therapies.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory pathways.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Data Summary Table

Biological ActivityMechanismReference
AnticancerApoptosis induction
Anti-inflammatoryCytokine modulation
AntimicrobialBacterial inhibition

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide?

  • Methodological Answer : The compound’s synthesis likely involves coupling a 4-chlorobenzenesulfonamide derivative with a benzodioxol-substituted chromene-carboxamide precursor. Key steps include:

  • Heterocyclic Amide Formation : Use N-heterocyclic amide coupling reactions (e.g., carbodiimide-mediated coupling) to link the sulfonamide and chromene-carboxamide moieties .
  • Characterization : Confirm structure via 1^1H-NMR, 13^13C-NMR, and HRMS, as demonstrated for analogous sulfonamide derivatives (e.g., melting points: 153–194°C; HRMS error < 2 ppm) .
  • Isomer Control : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the Z-configuration of the imino group, critical for bioactivity .

Q. How do key structural features (e.g., benzodioxol, sulfonamidoimino) influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Benzodioxol Ring : Enhances lipophilicity and metabolic stability, as seen in benzodioxol-containing analogs with improved pharmacokinetic profiles .
  • Sulfonamidoimino Group : Acts as a hydrogen-bond donor/acceptor, influencing solubility and target binding (e.g., anti-carbonic anhydrase activity in sulfonamide derivatives) .
  • Chromene Core : The planar chromene system may facilitate π-π stacking interactions with biological targets, as observed in structurally related anticancer agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on the benzodioxol and sulfonamide groups?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with halogen (e.g., Cl, F), methoxy, or nitro groups at the benzodioxol 5-position. Compare bioactivity using assays like apoptosis induction or enzyme inhibition .
  • Case Study : In analogous compounds, replacing a methoxy group with nitro (e.g., compound 10l vs. 10j in ) increased yield by 6% but reduced anticancer potency, suggesting steric/electronic trade-offs .
  • Computational Modeling : Use molecular docking to predict interactions between substituents and target proteins (e.g., Bcl-2/Mcl-1 in ) .

Q. What experimental design strategies optimize synthetic yield and purity for this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to variables like reaction time, temperature, and reagent stoichiometry. For example, used DoE to optimize flow-chemistry reactions, achieving >90% yield in diphenyldiazomethane synthesis .
  • Process Monitoring : Use inline NMR or HPLC to track intermediate formation and minimize side products (e.g., tautomerization of the imino group) .

Q. How can researchers resolve discrepancies in bioactivity data across studies for structurally similar derivatives?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate bioactivity under uniform conditions (e.g., cell line, IC50_{50} protocols). For example, reported varying anticancer activities for compounds with minor structural differences (e.g., 10j vs. 10m ) .
  • Data Normalization : Account for variables like purity (≥95% by HPLC), solvent effects, and assay interference (e.g., autofluorescence of chromene derivatives) .

Q. What pharmacological targets are plausible for this compound, and how can its mechanism of action be validated?

  • Methodological Answer :

  • Target Hypotheses : Prioritize targets based on structural analogs:
  • Anti-Cancer : Bcl-2/Mcl-1 inhibition () or carbonic anhydrase IX/XII () .
  • Anti-Inflammatory : COX-2 inhibition, common in sulfonamide derivatives .
  • Validation :
  • Enzyme Assays : Measure IC50_{50} against recombinant carbonic anhydrase isoforms .
  • Cellular Models : Use siRNA knockdown to confirm target dependency in cancer cell lines .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly among structurally similar derivatives (e.g., 6–17% in )?

  • Methodological Answer :

  • Steric Hindrance : Bulky substituents (e.g., naphthalen-1-yl in 10k ) reduce reaction efficiency due to restricted intermediate formation .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 10l ) may stabilize intermediates, improving yields despite slower kinetics .
  • Recommendation : Use kinetic studies (e.g., time-resolved FTIR) to identify rate-limiting steps and optimize conditions .

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